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molecular formula C10H7BrO2 B2806527 2-Formyl-3-methyl-7-bromobenzofuran CAS No. 196799-65-2

2-Formyl-3-methyl-7-bromobenzofuran

Cat. No. B2806527
M. Wt: 239.068
InChI Key: UXFODWMVTFVJMP-UHFFFAOYSA-N
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Patent
US06063810

Procedure details

0.7 g (7.92 mmol) of manganese dioxide is added to a solution of 0.38 g (1.58 mmol) of 2-hydroxymethyl-3-methyl-7-bromobenzofuran in 10 ml of dichloromethane. The solution is stirred at room temperature for 16 h and 0.7 g (7.92 mmol) of manganese dioxide is again added. After stirring for 24 h at room temperature, the manganous precipitate is filtered off and the filtrate is concentrated under vacuum. The residue is purified by silica column chromatography (elution solvent: 10% ethyl acetate in cyclohexane). 0.25 g (Yield: 66%) of 2-formyl-3-methyl-7-bromobenzofuran is obtained in the form of a yellow wax.
Name
2-hydroxymethyl-3-methyl-7-bromobenzofuran
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]2[C:12]([Br:13])=[CH:11][CH:10]=[CH:9][C:6]=2[C:7]=1[CH3:8]>ClCCl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[O:4][C:5]2[C:12]([Br:13])=[CH:11][CH:10]=[CH:9][C:6]=2[C:7]=1[CH3:8])=[O:1] |f:2.3.4|

Inputs

Step One
Name
2-hydroxymethyl-3-methyl-7-bromobenzofuran
Quantity
0.38 g
Type
reactant
Smiles
OCC=1OC2=C(C1C)C=CC=C2Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 24 h at room temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the manganous precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica column chromatography (elution solvent: 10% ethyl acetate in cyclohexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C=1OC2=C(C1C)C=CC=C2Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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